molecular formula C17H18N4O B2523221 N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]but-2-ynamide CAS No. 2411263-63-1

N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]but-2-ynamide

Cat. No. B2523221
CAS RN: 2411263-63-1
M. Wt: 294.358
InChI Key: XTEICAABDXYEJJ-UHFFFAOYSA-N
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Description

“N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]but-2-ynamide” is a derivative of 2-aminopyrimidine . These compounds are known for their wide range of pharmacological activities and are often used in the design of structures in medicinal chemistry . The compounds differ from each other by the substitutions of their amino group and of their phenyl ring .


Synthesis Analysis

The synthesis of these compounds involves several steps. Starting from acyclic materials, benzylidene acetones and ammonium thiocyanates, the process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . In some cases, a Diels–Alder reaction is used to form the correspondent compound .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a pyrimidine core with various substitutions at the amino group and the phenyl ring . The exact structure can vary depending on the specific synthesis process and the starting materials used.


Chemical Reactions Analysis

These compounds can undergo various chemical reactions depending on the conditions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by I2 and TBHP .

Mechanism of Action

While the exact mechanism of action can vary depending on the specific compound and its biological target, some 2-aminopyrimidine derivatives have been found to exhibit antitrypanosomal and antiplasmodial activities . They have been tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, as well as against Plasmodium falciparum NF54, a causative organism of malaria .

Future Directions

The future directions in the research and development of these compounds could involve the design and synthesis of novel 2-aminopyrimidine derivatives with potential biological activities . There is a great demand for new compounds with alternative mechanisms of action, especially in the treatment of diseases like malaria and sleeping sickness .

properties

IUPAC Name

N-[2-[benzyl(pyrimidin-2-yl)amino]ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-2-7-16(22)18-12-13-21(17-19-10-6-11-20-17)14-15-8-4-3-5-9-15/h3-6,8-11H,12-14H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEICAABDXYEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCN(CC1=CC=CC=C1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]but-2-ynamide

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